Myristylpicoline

Description

Historical Context of Related Chemical Classes

The scientific journey into compounds like Myristylpicoline begins with the exploration of Quaternary Ammonium (B1175870) Compounds (QACs). The investigation of QACs as antibacterial agents started in the early 20th century. mdpi.com A significant milestone was the discovery of benzalkonium chloride in 1935, which led to the widespread application of QACs in medical practice. mdpi.com Since then, QACs have been recognized for their utility as surfactants, disinfectants, antiseptics, and preservatives in a vast array of products, including personal hygiene items, cosmetics, and industrial applications. mdpi.comnih.gov

Picolinium salts, a subclass of pyridinium (B92312) compounds, have also garnered considerable interest. ontosight.airesearchgate.net These compounds, derived from picoline (a methylpyridine), are explored for their diverse applications in chemistry and biology. ontosight.ai Research into picolinium salts has revealed their potential as ionic liquids, pharmaceuticals with antimicrobial and anti-inflammatory properties, and as reagents in organic synthesis. ontosight.airesearchgate.net The development of more efficient and environmentally friendly synthesis methods, such as microwave-assisted reactions, has further propelled the investigation of these compounds. tandfonline.com

Significance and Rationale for Investigating this compound

The primary significance of this compound stems from its classification as a QAC, which are known for their antimicrobial properties. nih.gov The structure of QACs, featuring a positively charged nitrogen atom and long alkyl chains, allows them to disrupt the cell membranes of microorganisms, leading to their use as biocides. ontosight.aiacs.org

Specific research into Myristyl-gamma-picolinium chloride (MGP) has identified it as a preservative in pharmaceutical formulations, notably in methylprednisolone (B1676475) acetate (B1210297) suspensions for intra-articular injection. researchgate.netnih.gov This application alone provides a strong rationale for its detailed investigation to understand its biological interactions and effects. Furthermore, studies have explored the impact of MGP on biological tissues. For instance, research has indicated that MGP can inhibit the synthesis of hyaluronic acid in synovial membranes. nih.gov Another study investigated the toxic effects of MGP on the rabbit retina, highlighting the importance of understanding its safety profile. nih.gov The surfactant properties inherent to its chemical structure also suggest potential applications in various formulations. ontosight.ai

Current Gaps in Knowledge Pertaining to this compound

Despite its use in pharmaceutical products, there are significant gaps in the scientific literature concerning this compound. Much of the available information comes from broader studies on QACs or from patents where it is listed as a component. sfei.org There is a scarcity of comprehensive research focused solely on the physical, chemical, and biological properties of this compound.

Key areas where knowledge is lacking include:

A comprehensive toxicological profile: While some studies have touched upon its toxicity in specific contexts, a thorough understanding of its systemic and chronic toxicity is needed. nih.gov

Environmental fate and impact: As with many QACs, there is a need for more data on the environmental persistence, bioaccumulation, and ecotoxicity of this compound. rsc.org

Antimicrobial resistance: The potential for microorganisms to develop resistance to QACs is a growing concern, and the specific role of this compound in this context is not well-documented. emory.edu

Detailed mechanism of action: While the general mechanism of QACs is understood, the specific interactions of this compound with various microbial species at a molecular level require further elucidation. ontosight.ai

Overview of Research Objectives for this compound

Future research on this compound should aim to fill the aforementioned knowledge gaps. Key objectives for investigation would include:

Comprehensive Antimicrobial Efficacy Studies: To systematically evaluate the bactericidal, fungicidal, and virucidal activity of this compound against a broad range of clinically relevant microorganisms, including antibiotic-resistant strains. oup.comresearchgate.net

In-depth Toxicological Assessment: To conduct detailed in vitro and in vivo studies to establish a comprehensive safety profile, including investigations into its dermal, respiratory, and reproductive toxicity. nih.gov

Elucidation of Environmental Behavior: To investigate its degradation pathways, potential for bioaccumulation, and its effects on aquatic and terrestrial ecosystems to assess its environmental risk. rsc.orgacs.org

Investigation of Resistance Mechanisms: To study the potential for and mechanisms of microbial resistance to this compound to inform its responsible use and the development of strategies to mitigate resistance. emory.edu

Optimization of Synthesis: To build upon existing research, such as the development of continuous flow synthesis methods, to create more efficient, scalable, and environmentally friendly production processes. researchgate.netvapourtec.com

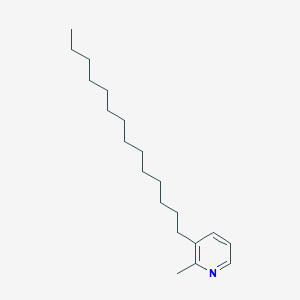

Structure

3D Structure

Properties

Molecular Formula |

C20H35N |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

2-methyl-3-tetradecylpyridine |

InChI |

InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21-19(20)2/h15,17-18H,3-14,16H2,1-2H3 |

InChI Key |

VNPJHTPHBDPEHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(N=CC=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Myristylpicoline

Precursor Synthesis and Isolation for Myristylpicoline

The primary precursors for the synthesis of this compound are a picoline isomer and a myristyl halide.

Myristyl Halide Synthesis: The myristyl precursor, typically myristoyl chloride (tetradecanoyl chloride), is synthesized from myristic acid. evitachem.com Myristic acid, a 14-carbon saturated fatty acid, is naturally found in sources like palm oil and nutmeg. The conversion to the more reactive acyl chloride is commonly achieved by reacting myristic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. One laboratory method involves dissolving myristic acid in thionyl chloride, sometimes with a few drops of a catalyst like N,N-dimethyl-formamide (DMF), and heating the mixture. chemicalbook.com The reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding myristoyl chloride with high purity (e.g., 98.8%) and yield (e.g., 98.1%). chemicalbook.com

Picoline Isolation: Picoline (methylpyridine) exists as three isomers: 2-picoline (α-picoline), 3-picoline (β-picoline), and 4-picoline (γ-picoline). google.com While they can be obtained as by-products from coal tar, chemical synthesis is the preferred industrial method. google.comjustia.com This typically involves a catalytic gas-phase condensation reaction between aldehydes (like acetaldehyde (B116499) and formaldehyde) and ammonia (B1221849) over a heterogeneous catalyst, such as a ZSM-5 zeolite. justia.comepo.org The specific isomer produced can be influenced by the choice of reactants and catalyst. google.commdpi.com For example, 3-picoline is a significant intermediate for Vitamin B3, while 2-picoline is a raw material for the agrochemical nitrapyrin. jubilantingrevia.com

Optimization of Reaction Pathways for this compound Synthesis

The synthesis of this compound is a direct N-alkylation (quaternization) that follows the principles of the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) process. wikipedia.orgresearchgate.netnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the picoline ring attacks the electrophilic carbon of the myristyl halide, displacing the halide ion and forming the quaternary ammonium (B1175870) salt. researchgate.net

A general laboratory procedure involves reacting the chosen picoline isomer with a myristyl halide (e.g., 1-bromotetradecane) in a suitable solvent like acetonitrile (B52724) or toluene. nih.gov The mixture is typically heated under reflux for an extended period (e.g., 18-48 hours). nih.gov The completion of the reaction is often indicated by the separation of the product as an oil or a crystalline solid. The final product is then isolated and purified, for instance, by crystallization from diethyl ether. nih.gov

The quaternization of pyridine (B92270) and its derivatives, including picoline, with alkyl halides has been shown to follow second-order kinetics. datapdf.com The rate of this SN2 reaction is dependent on the concentration of both the amine (picoline) and the alkyl halide. researchgate.net

Several factors influence the reaction rate and thermodynamics:

Solvent: The Menshutkin reaction is highly sensitive to the solvent used. nih.govresearchgate.net Polar aprotic solvents are generally favored as they stabilize the dipolar transition state and the resulting ionic product, thereby increasing the reaction rate. researchgate.netuab.cat

Leaving Group: The nature of the halide on the alkyl chain affects its reactivity. Alkyl iodides are the most reactive, followed by bromides and then chlorides, which are considered poor alkylating agents in this context. wikipedia.org

Steric Hindrance: Steric hindrance around the nitrogen atom of the picoline ring can affect the rate of reaction.

Studies on the quaternization of 4-picoline with n-butyl bromide in tetramethylene sulfone have determined activation energies (ΔE) to be around 15.95 kcal/mole. datapdf.com

The direct N-alkylation of picoline with a myristyl halide via the Menshutkin reaction is typically performed without a catalyst. wikipedia.orgacs.org The reaction proceeds through the inherent nucleophilicity of the picoline nitrogen and the electrophilicity of the alkyl halide.

It is important to distinguish N-alkylation from C-H alkylation of the pyridine ring. The latter involves the formation of a carbon-carbon bond at the ring and generally requires a catalyst. For instance, rhodium or nickel/Lewis acid catalyst systems have been developed for the ortho- or C4-alkylation of pyridines, respectively. nih.gov However, these catalytic processes are not employed for the synthesis of this compound, which involves quaternization at the nitrogen atom. nih.gov

Novel Synthetic Routes for this compound Analogues

Novel synthetic methodologies can produce this compound analogues with varied properties. These routes often focus on improving reaction efficiency and employing greener chemistry principles.

Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation, which drastically reduces reaction times and can improve yields compared to conventional heating. researchgate.netmdpi.com For the synthesis of picolinium-based salts, reactions that take 18 hours under conventional heating can be completed in minutes under microwave conditions. For example, the microwave-assisted quaternization of picolines with alkyl halides in acetonitrile has been shown to be a highly efficient method. mdpi.com

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 18 hours | 10 minutes |

| Temperature | 80 °C | 70 °C |

| Solvent | Toluene | Acetonitrile |

| Yield | 64-81% | Very good yields reported |

Synthesis of Analogues: Analogues of this compound can be readily synthesized by varying the two primary precursors. nih.gov

Varying the Alkyl Chain: Using different long-chain alkyl halides (e.g., dodecyl bromide, hexadecyl bromide) in place of a myristyl halide results in picolinium salts with different chain lengths, which alters their surfactant properties. nih.gov

Varying the Pyridine Core: Substituting the picoline isomer (2-, 3-, or 4-picoline) or using other substituted pyridines allows for the creation of a wide range of analogues with potentially different biological or chemical activities. nih.gov

Stereoselective Synthesis Approaches for this compound

The stereoselective synthesis of this compound is generally not applicable, as the common precursors (myristyl halide and picoline) are achiral. However, the principles of stereoselective synthesis are highly relevant for creating chiral analogues.

Chiral pyridinium (B92312) salts can be synthesized through several strategies. One approach is the Zincke reaction, where chiral primary amines react with a pyrylium (B1242799) salt or an N-activated pyridine. researchgate.net The use of microwave irradiation in such reactions has been shown to reduce racemization and shorten reaction times. researchgate.net Another strategy involves the dearomatization of the pyridine ring. Recent advances have focused on the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones. mdpi.com These methods often involve nucleophilic additions to activated pyridinium ions or using pyridine derivatives as nucleophiles, allowing for the creation of chiral N-substituted pyridones. mdpi.com While not directly applied to this compound itself, these advanced methods are key to producing structurally complex and chiral analogues.

Advanced Structural Elucidation and Conformational Analysis of Myristylpicoline

Spectroscopic Characterization Techniques for Myristylpicoline

Spectroscopy is a cornerstone in the structural determination of chemical compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide a comprehensive picture of its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm its structure. kmpharma.inchemicalbook.in

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the picolinium ring typically appear in the downfield region of the spectrum, while the protons of the long myristyl chain resonate in the upfield region. The chemical shifts are influenced by the electron-withdrawing effect of the positively charged nitrogen atom in the picolinium ring. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. udel.edu The chemical shifts of the carbon atoms in the picolinium ring are found at lower field compared to those in the aliphatic myristyl chain. oregonstate.edu Quaternary carbon atoms, those without any attached hydrogens, generally show weaker signals. oregonstate.edu The specific chemical shifts can be influenced by the solvent used for the analysis. sigmaaldrich.comcarlroth.compitt.edu

Interactive Data Table: Typical NMR Chemical Shifts for this compound Moieties

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Picolinium Ring Protons | 7.0-9.0 | 125-170 |

| Picolinium Ring Carbons | ||

| Myristyl Chain Protons | 0.8-2.5 | 10-50 |

| Myristyl Chain Carbons | ||

| Methyl Group (Myristyl) | ~0.9 | ~14 |

| Methyl Group (Picoline) | ~2.5 | ~21 |

Note: These are approximate ranges and can vary based on solvent and experimental conditions. oregonstate.eduoregonstate.edu

Mass Spectrometry (MS) for this compound and its Metabolites (non-clinical context)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu For this compound, MS is used to confirm its molecular weight and to study its fragmentation patterns. kmpharma.inchemicalbook.in The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the intact this compound cation. savemyexams.com

Fragmentation of the molecular ion provides valuable structural information. wikipedia.orglibretexts.org In the case of this compound, common fragmentation pathways involve the cleavage of the long alkyl chain. This results in a series of fragment ions corresponding to the loss of alkyl radicals. msu.edu The fragmentation pattern can serve as a molecular fingerprint to identify the compound. savemyexams.com

In a non-clinical context, such as environmental or in vitro studies, MS can be employed to identify potential metabolites of this compound. admescope.comnih.gov Metabolism often involves enzymatic reactions that modify the parent compound, for example, through hydroxylation of the alkyl chain. These metabolites can be detected by their unique mass-to-charge ratios in a mass spectrometer. The identification of metabolites is crucial for understanding the biotransformation pathways of the compound. europa.eu

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [C₂₀H₃₆N]⁺ | Molecular Ion | 290.51 |

| [C₁₉H₃₃N]⁺ | Loss of CH₃ | 275.48 |

| [C₁₃H₂₁N]⁺ | Cleavage of myristyl chain | Varies |

Note: The observed m/z values can vary slightly depending on the specific isotope present. kmpharma.in

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ijsrst.comresearchgate.net The resulting spectra provide information about the functional groups present in the compound. vscht.cz

For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl chain and the aromatic picolinium ring. libretexts.org The C-N stretching vibrations within the picolinium ring would also be observable. The presence of the long alkyl chain would be indicated by strong absorptions in the 2850-2960 cm⁻¹ region. customs.go.jp The C-Cl bond, if present as the counter-ion, would have a characteristic stretch in the lower frequency region of the spectrum. orgchemboulder.com

Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The vibrational analysis of related picolinium compounds can aid in the assignment of the observed spectral bands. ijsrst.comresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | 2850 - 2960 | IR/Raman |

| C-H Bend (Alkyl) | 1350 - 1470 | IR/Raman |

| C=C/C=N Stretch (Aromatic) | 1400 - 1600 | IR/Raman |

| C-N Stretch (Picolinium) | 1000 - 1300 | IR/Raman |

| C-Cl Stretch | 550 - 850 | IR/Raman |

Note: These are general ranges and the exact positions can be influenced by the molecular environment. libretexts.orgorgchemboulder.com

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of its molecular structure, including bond lengths, bond angles, and the conformation of the myristyl chain in the solid state.

The crystal structure would reveal how the this compound cations and their counter-ions pack in the crystal lattice. nih.gov This packing is influenced by intermolecular forces such as van der Waals interactions between the long alkyl chains and electrostatic interactions between the charged picolinium head and the counter-ion. Studies on related long-chain alkyl halides and picolinium compounds provide insights into the types of crystal structures that might be expected. encyclopedia.pubrsc.orgnih.govmdpi.com For instance, layered structures are common for compounds with long alkyl chains. osti.gov

Computational Structural Analysis of this compound

Computational chemistry offers powerful tools to complement experimental data and to provide insights into the dynamic behavior of molecules. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of this compound in different environments, such as in solution or in a lipid bilayer. nih.govfrontiersin.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. uiuc.edu

From an MD simulation, one can analyze the various conformations that the myristyl chain can adopt. While the all-trans conformation is often the lowest in energy, the chain can exhibit significant flexibility, adopting various gauche conformations. researchgate.net The simulation can also reveal the orientation and dynamics of the picolinium head group. The analysis of the simulation trajectory can provide a detailed picture of the conformational landscape of this compound, highlighting the most probable conformations and the energy barriers between them. galaxyproject.org This information is crucial for understanding how the molecule interacts with its environment at a molecular level.

Mechanistic Investigations of Myristylpicoline in Non Clinical Systems

In Vitro Mechanistic Studies of Myristylpicoline

In vitro studies are crucial for dissecting the molecular and cellular mechanisms of a compound. For this compound, these have focused on its interaction with cells and effects on enzymatic processes.

As a cationic surfactant, this compound possesses a positively charged pyridinium (B92312) headgroup and a long hydrophobic myristyl tail. This amphipathic nature strongly suggests that its primary mode of interaction with cells is through the cell membrane. The positively charged headgroup is likely to interact with the negatively charged components of the cell surface, such as phospholipids (B1166683) and membrane proteins. This electrostatic interaction can facilitate the insertion of the hydrophobic tail into the lipid bilayer, potentially leading to membrane disruption.

While specific studies detailing the endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, for this compound are not extensively documented, the general mechanism for cationic surfactants involves an initial binding to the cell surface followed by integration into the membrane. This can alter membrane fluidity and permeability, and at sufficient concentrations, lead to cell lysis. The distribution within the cell following uptake is not well-characterized in the available literature.

Investigations into the enzymatic interactions of this compound and related compounds have revealed inhibitory effects on specific enzyme classes.

A study on a structurally similar compound, tetradecyl-4-ethyl-pyridinium chloride (TDEPC), in Bacteroides gingivalis demonstrated a concentration-dependent effect on the production of hydrolytic enzymes. nih.gov The levels of trypsin-like protease were significantly reduced even at low concentrations of TDEPC, while alkaline phosphatase and N-acetyl-beta-glucosaminidase activities were also diminished at higher concentrations. nih.gov This suggests that this compound may exert part of its biological effects by interfering with bacterial enzymatic processes.

In a study using canine organ cultures, Myristyl-gamma-picolinium chloride (MGP), a related compound, was shown to inhibit the synthesis of glycosaminoglycans in both articular cartilage and synovial villi in a dose-dependent manner. nih.gov Specifically, the synthesis of hyaluronic acid was reduced. nih.gov This indicates an inhibitory effect on the enzymes involved in the glycosaminoglycan synthesis pathway.

Table 1: In Vitro Enzymatic Interactions of this compound and Related Compounds

| Compound | System | Enzyme/Process Affected | Observed Effect |

|---|---|---|---|

| Tetradecyl-4-ethyl-pyridinium chloride | Bacteroides gingivalis | Trypsin-like protease | Significant reduction in activity |

| Tetradecyl-4-ethyl-pyridinium chloride | Bacteroides gingivalis | Alkaline phosphatase | Decreased activity at higher concentrations |

| Tetradecyl-4-ethyl-pyridinium chloride | Bacteroides gingivalis | N-acetyl-beta-glucosaminidase | Decreased activity at higher concentrations |

| Myristyl-gamma-picolinium chloride | Canine articular cartilage & synovial villi | Glycosaminoglycan synthesis | Dose-dependent inhibition |

Direct evidence for the modulation of specific signaling pathways by this compound is limited. However, studies on the closely related compound, cetylpyridinium (B1207926) chloride (CPC), provide insights into potential mechanisms. Research has shown that CPC can inhibit the function of mast cells by interfering with tyrosine phosphorylation events that are critical for signal transduction. biorxiv.org Specifically, CPC was found to inhibit the tyrosine phosphorylation of Syk kinase and LAT, a substrate of Syk, while not affecting Lyn kinase phosphorylation. biorxiv.org This suggests that the positively charged headgroup of such quaternary ammonium (B1175870) compounds may electrostatically disrupt key phosphorylation cascades in immune signaling pathways. biorxiv.org Given the structural similarities, it is plausible that this compound could modulate similar signaling pathways.

In Vivo Mechanistic Studies in Non-Clinical Models of this compound

In vivo studies in animal models provide a more integrated understanding of a compound's biological effects, taking into account systemic factors.

Pharmacodynamic studies in animal models have revealed some of the physiological effects of this compound and its analogues.

In a study involving dogs, intra-articular injection of Myristyl-gamma-picolinium chloride (MGP) led to a significant decrease in the synthesis of hyaluronic acid in the synovial membrane of the treated joints compared to control joints. nih.gov This in vivo finding corroborates the in vitro results and suggests a direct inhibitory effect on synovial tissue metabolism. nih.gov

Another study in rabbits investigated the effects of MGP on the retina. The results indicated that MGP is toxic to the rabbit retina, causing a loss of photoreceptors and thinning of the retina in a localized manner. nih.gov This was accompanied by an increase in glial fibrillary acidic protein (GFAP) immunoreactivity in Müller cells throughout the retina, which is an indicator of retinal damage. nih.gov

Table 2: In Vivo Pharmacodynamic Effects of this compound Analogues in Animal Models

| Compound | Animal Model | Tissue/Organ | Observed Pharmacodynamic Effect |

|---|---|---|---|

| Myristyl-gamma-picolinium chloride | Dog (stifle joint) | Synovial membrane | Inhibition of hyaluronic acid synthesis |

| Myristyl-gamma-picolinium chloride | Rabbit (eye) | Retina | Photoreceptor loss and retinal thinning |

Investigation of this compound's Influence on Cellular Processes in Model Organisms

Preliminary investigations into the effects of this compound have centered on its impact at the cellular level, a common starting point for understanding the broader physiological effects of a novel compound. The myristyl component, a 14-carbon saturated fatty acid chain, alongside the charged picolinium head, imparts amphiphilic properties to the molecule. This structure is typical of surfactants and is known to interact with cellular membranes.

Studies on related picolinium salts with varying alkyl chain lengths have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. nih.gov The primary mechanism of action for many quaternary ammonium compounds (QACs) involves the disruption of cell membrane integrity. nih.govnih.gov The positively charged picolinium head is thought to interact with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and proteins. nih.gov This interaction can lead to a destabilization of the membrane, increased permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell lysis. nih.gov

While direct studies on this compound are limited, research on analogous compounds provides a framework for its expected cellular influence. For instance, the length of the N-alkyl chain in picolinium salts has been shown to be a critical determinant of their antimicrobial efficacy. nih.gov Generally, QACs with chain lengths between 12 and 16 carbons exhibit the highest biocidal activity. nih.gov This suggests that the myristyl (C14) chain of this compound is within the optimal range for potent membrane disruption.

The table below summarizes the expected influence of this compound on cellular processes based on the known activities of structurally similar picolinium and quaternary ammonium compounds.

| Cellular Process | Expected Influence of this compound | Basis for Expectation |

| Membrane Integrity | Disruption of the phospholipid bilayer, leading to increased permeability and potential cell lysis. | The amphiphilic nature of the molecule, with its cationic head and lipophilic tail, is characteristic of membrane-active agents. nih.govnih.gov |

| Cell Proliferation | Inhibition of cell growth and proliferation, particularly in microorganisms. | Cytotoxic effects are a known property of many QACs, stemming from membrane damage and other cellular disruptions. nih.govacs.org |

| Gene Expression | Alterations in the expression of genes related to stress response and membrane repair. | Sub-cytotoxic concentrations of other QACs have been shown to impact gene expression profiles in exposed cells. acs.org |

| Enzyme Activity | Potential inhibition of membrane-bound enzymes due to disruption of the lipid environment. | Changes in membrane structure can affect the function of integral and peripheral membrane proteins. acs.org |

This table is predictive and based on the activities of related compounds. Direct experimental data for this compound is not yet available in the public domain.

Biomarker Identification for this compound's Mechanistic Effects

The identification of specific biomarkers is a crucial step in understanding the precise molecular mechanisms of a compound and for monitoring its biological effects. For this compound, this process is still in a nascent stage. However, based on its presumed mechanism of action, several potential avenues for biomarker discovery are being considered.

Given the expected interaction of this compound with cell membranes, early biomarkers are likely to be indicators of membrane damage. The release of intracellular components, such as lactate (B86563) dehydrogenase (LDH) or specific ions, into the extracellular environment could serve as a quantifiable measure of membrane disruption.

Furthermore, cellular stress response pathways are likely to be activated upon exposure to this compound. This could lead to the upregulation of specific stress-related proteins or changes in the levels of reactive oxygen species (ROS). researchgate.net The table below outlines potential biomarkers that could be investigated to elucidate the mechanistic effects of this compound.

| Potential Biomarker Category | Specific Biomarker Candidate | Rationale |

| Membrane Damage | Lactate Dehydrogenase (LDH) | An enzyme released from cells upon membrane damage, commonly used as a marker for cytotoxicity. |

| Extracellular Potassium (K+) | Increased extracellular K+ concentration can indicate a loss of membrane integrity. | |

| Cellular Stress | Reactive Oxygen Species (ROS) | QACs can induce oxidative stress, leading to an increase in ROS levels. researchgate.net |

| Heat Shock Proteins (HSPs) | Upregulation of HSPs is a common cellular response to stress and protein damage. | |

| Gene Expression Changes | mRNA levels of stress-responsive genes | Quantifying changes in specific gene transcripts can provide insight into the cellular pathways affected by the compound. |

This table presents potential areas of investigation for biomarker discovery related to this compound and is based on the known effects of similar chemical compounds.

Chemical Reactivity and Computational Chemistry of Myristylpicoline

Theoretical Frameworks for Myristylpicoline Reactivity

Theoretical and computational frameworks are instrumental in predicting and understanding the chemical behavior of molecules like this compound. These methods allow for the calculation of various electronic and structural properties that correlate with experimental observations of reactivity.

Key reactivity descriptors that can be calculated for this compound using DFT include:

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

| Descriptor | Symbol | Significance for this compound Reactivity |

|---|---|---|

| Ionization Potential | IP | Indicates the ease of oxidation of the molecule. A lower IP suggests higher reactivity as an electron donor. |

| Electron Affinity | EA | Indicates the ease of reduction of the molecule. A higher EA suggests higher reactivity as an electron acceptor. The pyridinium (B92312) ring's positive charge would lead to a high EA. |

| Electronegativity | χ | A high electronegativity for the pyridinium moiety is expected, indicating its electron-accepting nature. |

| Chemical Hardness | η | A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. |

| Chemical Softness | S | A higher softness indicates greater polarizability and higher reactivity. |

| Electrophilicity Index | ω | Provides a quantitative measure of the electrophilic nature of this compound, which is significant due to the cationic pyridinium ring. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are crucial in determining the course of a chemical reaction.

For this compound, the FMO analysis would reveal:

HOMO: The location of the HOMO would indicate the most probable site for electrophilic attack. In the case of the myristylpicolinium cation, the HOMO is expected to be localized on the counter-ion or potentially on the alkyl chain, as the pyridinium ring is electron-poor.

LUMO: The LUMO's location indicates the most probable site for nucleophilic attack. For the myristylpicolinium cation, the LUMO is anticipated to be predominantly localized on the electron-deficient pyridinium ring, making it susceptible to attack by nucleophiles. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity and lower stability.

| Molecular Orbital | Description | Implication for this compound's Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. It acts as an electron donor. | Determines the molecule's nucleophilicity and susceptibility to electrophilic attack. The location of the HOMO will pinpoint the most reactive sites for donation of electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. It acts as an electron acceptor. | Determines the molecule's electrophilicity and susceptibility to nucleophilic attack. The LUMO of the myristylpicolinium cation will be centered on the pyridinium ring, making it the primary site for reaction with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates that the molecule is more polarizable and can be more reactive in chemical reactions. |

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies of reactions involving this compound are essential for understanding reaction rates, mechanisms, and equilibria. Such studies on analogous N-alkylpyridinium salts have provided valuable insights. nih.gov For instance, the cleavage of the C-N bond in pyridinium salts can be a key reaction step, and its kinetics and thermodynamics are of significant interest. figshare.com

Computational studies can be employed to calculate the activation energies and reaction enthalpies for proposed reaction pathways, complementing experimental kinetic data.

| Parameter | Symbol | Significance for this compound Reactions |

|---|---|---|

| Activation Energy | Ea | The minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. |

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. |

| Enthalpy of Reaction | ΔH | The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction. |

| Entropy of Reaction | ΔS | The change in disorder during a reaction. |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous reaction. |

Reaction Pathway Analysis of this compound in Model Systems

The analysis of reaction pathways for this compound in model systems can be effectively carried out using computational methods. A plausible reaction pathway for N-alkylpyridinium salts involves a single-electron reduction of the pyridinium ring, leading to the formation of a pyridyl radical. nih.gov This radical can then undergo C-N bond cleavage to release a pyridine (B92270) derivative and an alkyl radical. figshare.com

The reaction pathway can be computationally modeled to identify transition states and intermediates, providing a detailed picture of the reaction mechanism.

A plausible reaction pathway for this compound:

Single-Electron Transfer (SET): The myristylpicolinium cation accepts an electron to form a neutral myristylpicolinyl radical.

C-N Bond Cleavage: The resulting radical undergoes homolytic cleavage of the bond between the nitrogen atom of the picoline ring and the myristyl group.

Product Formation: This cleavage results in the formation of a picoline molecule and a myristyl radical.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound is influenced by its structural features. By comparing its reactivity with that of its analogues, structure-reactivity relationships can be established.

Key structural features influencing reactivity include:

The position of the methyl group on the pyridinium ring: The electronic and steric effects of the methyl group at the 2, 3, or 4-position will influence the electron density distribution in the ring and its susceptibility to nucleophilic attack.

The length of the N-alkyl chain: The long myristyl chain contributes to the molecule's hydrophobicity and can influence its solubility and interactions with other molecules through van der Waals forces.

Substituents on the pyridinium ring: Electron-donating or electron-withdrawing substituents on the ring can significantly alter the electronic properties and reactivity of the pyridinium nucleus. nih.gov

| Structural Variation | Effect on Reactivity |

|---|---|

| Position of the methyl group (ortho, meta, para) | Influences the steric hindrance around the nitrogen atom and the electronic properties of the pyridinium ring, thereby affecting the rate and regioselectivity of reactions. |

| Alkyl chain length (e.g., cetyl vs. myristyl) | Primarily affects the physical properties such as solubility and micelle formation. It can also influence reaction rates in multiphasic systems. |

| Electron-donating groups on the ring | Increase the electron density on the pyridinium ring, making it less electrophilic and potentially less reactive towards nucleophiles. |

| Electron-withdrawing groups on the ring | Decrease the electron density on the pyridinium ring, making it more electrophilic and more susceptible to nucleophilic attack. |

Computational Prediction of this compound Interactions with Biological Macromolecules (non-clinical focus)

Computational methods are valuable for predicting how this compound might interact with biological macromolecules such as proteins and membranes, outside of a clinical context. nih.govnih.gov The amphiphilic nature of this compound, with its charged, hydrophilic headgroup (picolinium) and long, hydrophobic tail (myristyl chain), is a key determinant of these interactions.

Computational techniques used for these predictions include:

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It can be used to study the binding of this compound to the active site or other regions of a protein.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and a macromolecule over time, providing insights into the stability of their complex and the nature of their interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogues with their affinity for a particular macromolecule.

| Computational Method | Information Provided |

|---|---|

| Molecular Docking | Predicts the binding mode and affinity of this compound to a specific site on a macromolecule. |

| Molecular Dynamics (MD) Simulations | Provides information on the dynamic stability of the this compound-macromolecule complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of this compound analogues to their interaction with a macromolecule, enabling the prediction of activity for new analogues. |

Analytical Method Development for Myristylpicoline Quantification and Detection

Chromatographic Techniques for Myristylpicoline Analysis

Chromatography is a foundational technique for separating components from a mixture, making it indispensable for the analysis of this compound. alfa-chemistry.com The choice of chromatographic method is highly dependent on the analyte's properties, such as volatility, polarity, and ionic character.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of quaternary ammonium (B1175870) compounds (QACs) like this compound due to their non-volatile and polar nature. proquest.comamerican.edu The permanent positive charge of the picolinium headgroup requires specific chromatographic conditions to achieve adequate retention and sharp, symmetrical peaks on common stationary phases.

Reversed-phase HPLC (RP-HPLC) is a frequently employed method. However, the cationic nature of this compound can lead to poor retention on traditional C18 columns and peak tailing due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. To overcome these challenges, several approaches are utilized:

Ion-Pair Chromatography: This technique introduces an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), into the mobile phase. nih.gov The reagent forms a neutral ion-pair with the cationic this compound, which can then be retained and separated by the nonpolar stationary phase.

Acidic Mobile Phases: Using a mobile phase with a low pH, containing additives like formic acid and ammonium formate, can help to suppress the unwanted interactions with the stationary phase and improve peak shape. rsc.orgeurl-pesticides.eu

Specialized Columns: Modern columns, such as those with polar end-capping or based on polar-embedded phases, are designed to provide better performance for basic and cationic compounds. eurl-pesticides.eu

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition 1: Ion-Pair RP-HPLC | Condition 2: Polar-Endcapped RP-HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | Polar-Endcapped C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water with 10 mM Heptafluorobutyric Acid (HFBA) | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile (B52724) with 10 mM HFBA | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 minutes | 30% to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 260 nm or Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Column Temp. | 40°C | 40°C |

Gas Chromatography (GC) Applications for this compound

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound. bohrium.com As a salt, it has virtually no vapor pressure and is thermally labile, meaning it would decompose at the high temperatures required for GC analysis rather than transitioning into the gas phase. researchgate.net

For GC analysis to be viable, a chemical derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. For quaternary ammonium compounds, this can be achieved through methods like Hofmann elimination, a pyrolysis reaction that decomposes the QAC into a volatile tertiary amine and an alkene. capes.gov.br This approach, however, is complex, may not be quantitative, and is far less common than HPLC for the routine analysis of cationic surfactants.

Ion Chromatography (IC) for this compound

Ion Chromatography (IC) is an ideal technique for the analysis of ionic species and is well-suited for the direct quantification of this compound. nih.gov As a permanently charged cation, this compound can be separated using a cation-exchange column. In this process, the stationary phase contains fixed negative charges (e.g., sulfonate groups). When the sample is introduced, the positively charged Myristylpicolinium ion is retained on the column. Elution is achieved by passing a mobile phase containing other cations (e.g., sodium or potassium ions) at a specific concentration, which compete with the analyte for the binding sites on the stationary phase. proquest.comamerican.edu Detection is typically accomplished by measuring the conductivity of the eluent.

Mass Spectrometry (MS) Detection of this compound

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ions. It offers high sensitivity and specificity, making it an invaluable tool for the analysis of this compound. bohrium.comrsc.org When coupled with liquid chromatography, it provides definitive identification and quantification.

For a cationic compound like this compound, Electrospray Ionization (ESI) is the preferred ionization method. ESI is a soft ionization technique that transfers the pre-existing ion from the liquid phase into the gas phase with minimal fragmentation, typically yielding the intact molecular ion. For this compound (C₂₀H₃₆N⁺Cl⁻), the expected precursor ion in positive mode ESI would be the cation [C₂₀H₃₆N]⁺ at an m/z of approximately 290.5. kmpharma.in

LC-MS/MS Methodologies for this compound Quantification

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for the sensitive and selective quantification of this compound in complex matrices. rsc.orgeurl-pesticides.eu This technique enhances selectivity by utilizing a process called Multiple Reaction Monitoring (MRM).

In an MRM experiment, the first mass spectrometer (Q1) is set to isolate the specific precursor ion of this compound (m/z 290.5). This isolated ion is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) is set to monitor for one or more specific, characteristic fragment ions (product ions). This two-stage filtering process drastically reduces background noise and chemical interference, allowing for highly reliable quantification even at very low concentrations. nih.gov

Table 2: Predicted LC-MS/MS Parameters for this compound Quantification

| Parameter | Value | Description |

| Parent Compound | This compound | 4-methyl-1-tetradecylpyridin-1-ium |

| Formula | C₂₀H₃₆N⁺ | Cationic portion of the molecule |

| Precursor Ion (Q1) | m/z 290.5 | The mass-to-charge ratio of the intact molecular cation. |

| Collision Energy | (Optimized) | Energy applied to induce fragmentation; requires empirical optimization. |

| Product Ion 1 (Q3) | m/z 94.1 | Predicted fragment corresponding to the picoline headgroup ([C₆H₈N]⁺). |

| Product Ion 2 (Q3) | m/z 108.1 | Predicted fragment corresponding to the benzyl (B1604629) portion ([C₇H₁₀N]⁺). |

Note: The exact m/z values and the most abundant product ions must be determined experimentally by infusing a pure standard of the compound into the mass spectrometer.

Advanced Mass Spectrometric Approaches for this compound Metabolites (non-clinical context)

In non-clinical contexts, such as environmental fate or industrial biotransformation studies, identifying the degradation products or metabolites of this compound is crucial. High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, is a key technology for this purpose. ijpras.comnih.gov

The strategy for metabolite identification involves several steps:

Detection: HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of potential metabolites. Data mining techniques, such as mass defect filtering, can be used to sift through complex data and find molecules that are structurally related to the parent compound based on predictable changes in their mass. nih.gov

Structural Elucidation: Once a potential metabolite is detected, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern of the metabolite is compared to that of the parent this compound. Common biotransformations for a molecule like this compound could include hydroxylation (+16 Da) on the alkyl chain or oxidation of the pyridine (B92270) ring. By analyzing the mass shifts in the fragment ions, the location of the modification can often be deduced. nih.gov

For instance, if hydroxylation occurred on the myristyl tail, fragments corresponding to the picoline headgroup would remain unchanged, while fragments containing the alkyl chain would show a mass increase of 16 Da. This systematic approach allows for the confident, tentative identification of unknown metabolites without the need for authentic standards.

Despite a comprehensive search for scientific literature focusing on the analytical method development for the quantification and detection of the chemical compound "this compound," no specific research articles or detailed analytical protocols were identified for this particular substance.

This lack of specific information prevents the generation of a scientifically accurate and detailed article that adheres to the strict user requirement of focusing solely on this compound. To provide an article on the requested topics, one would need to extrapolate from data on similar but distinct chemical compounds, which would violate the explicit instruction not to introduce information outside the direct scope of this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity for "this compound" at this time due to the absence of dedicated research in this area.

Exploratory Non Clinical Biological Activity of Myristylpicoline

In Vitro Bioactivity Screening of Myristylpicoline in Cell-Based Assays

The in vitro biological activity of this compound has been assessed through high-throughput screening programs. Notably, within the Tox21 program, which utilizes a broad panel of cell-based assays to profile the bioactivity of a vast chemical library, this compound demonstrated significant activity. ebi.ac.uk The compound was tested against approximately 70 different assays, covering a wide range of biological pathways. ebi.ac.uk

In a comparative analysis of the bioactivity of drugs and environmental chemicals, this compound was highlighted as one of the most active drugs screened against the full panel of assays. ebi.ac.uk The results indicated a high hit rate, suggesting that this compound interacts with multiple cellular targets. ebi.ac.uk The table below summarizes the high-level findings from this screening initiative.

| Screening Program | Compound Library | Number of Assays | Hit Rate for this compound | Reference |

| Tox21 | 10K Compound Library | ~70 | 100% | ebi.ac.uk |

This table indicates a high level of activity across a wide range of in vitro assays, though specific targets and potency are not detailed in the summary report.

Antimicrobial Activity of this compound

This compound is classified as a cationic germicidal substance. nih.gov Its antimicrobial properties are attributed to its nature as a quaternary ammonium (B1175870) compound. nih.gov The positively charged nitrogen atom in the picolinium ring allows it to interact with the negatively charged cell membranes of various microorganisms. nih.govstemcell.com This interaction can lead to the disruption of the membrane's structure and integrity, ultimately resulting in cell death. nih.govstemcell.com

The mechanism of its antimicrobial action is believed to involve an increase in cell membrane permeability, which leads to cell lysis. stemcell.com Furthermore, it has been suggested that this compound can induce oxidative stress in microbial cells, which contributes to its antimicrobial effects. stemcell.com It is utilized as an antimicrobial preservative in some pharmaceutical formulations to prevent microbial contamination. stemcell.com

Enzyme Modulation by this compound in Non-Clinical Models

One of the key molecular interactions of this compound identified in non-clinical research is the disruption of hyaluronic acid biosynthesis. nih.govstemcell.com Hyaluronic acid is a major glycosaminoglycan in the extracellular matrix, playing crucial roles in tissue hydration and structural integrity. nih.gov this compound is reported to act as an inhibitor of the enzymes responsible for the synthesis of hyaluronic acid, known as hyaluronan synthases. nih.gov The specific interactions with different isoforms of hyaluronan synthase and the kinetic parameters of this inhibition are not extensively detailed in the available literature.

Investigation of this compound in Disease Models (non-clinical, e.g., cell cultures, animal models)

The investigation of this compound in non-clinical disease models is still an emerging area of research. While its biochemical activities suggest potential for further exploration, detailed studies in specific disease models are limited in the public domain.

A United States patent application has proposed the use of the Jurkat T cell model to study the in vitro effects of various compounds on T cell mitochondrial function and survival. frontiersin.orgnih.gov this compound is listed among the compounds of interest in this context. frontiersin.orgnih.gov The Jurkat cell line, which is derived from a human T-cell leukemia, provides a model for investigating stimuli and mechanisms that regulate T cell mitochondrial function. frontiersin.orgnih.gov However, the patent document does not provide any experimental data from proof-of-concept studies involving this compound in this model.

Non-Clinical Immunomodulatory Effects of this compound

The immunomodulatory effects of this compound have been primarily inferred from its use as an excipient in pharmaceutical formulations and observations of potential toxicity. Formulations of methylprednisolone (B1676475) acetate (B1210297) containing this compound as a preservative have been reported to have potential neurotoxic effects when administered intrathecally. While these effects are linked to the formulation as a whole, it highlights a biological interaction within the nervous system.

The direct immunomodulatory properties of this compound, independent of its role as a preservative in corticosteroid formulations, are not well-documented in publicly available non-clinical studies. Further research is required to elucidate any specific stimulatory or inhibitory effects on immune cells and pathways.

Materials Science Applications of Myristylpicoline

Integration of Myristylpicoline in Novel Material Systems

No literature was found that describes the integration of this compound into any novel material systems. There are no published studies on its effects on the properties or performance of such materials.

Functionalization of Surfaces with this compound

There is no available research on the use of this compound for the functionalization of surfaces. The scientific community has not reported any methods or outcomes related to modifying material surfaces with this compound.

Role of this compound in Polymer Chemistry Research

A thorough search of polymer chemistry databases and journals revealed no mention of this compound. Its role as a monomer, initiator, catalyst, or modifier in polymerization processes has not been investigated.

This compound in Nanomaterials Science

The field of nanomaterials science does not appear to have explored the use of this compound. There are no studies on its application in the synthesis or modification of nanoparticles, nanotubes, or other nanostructures.

Advanced Composites Incorporating this compound

No information is available regarding the incorporation of this compound into advanced composite materials. Its potential as a matrix, reinforcement, or additive in composites has not been documented.

Future Directions and Emerging Research Avenues for Myristylpicoline

Development of Advanced Computational Models for Myristylpicoline

The advancement of computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound at a molecular level. Future research will likely focus on the development of robust in silico models to elucidate its mechanisms of action and guide the design of novel analogues with enhanced properties.

Molecular dynamics (MD) simulations can provide unprecedented insights into the interactions of this compound with biological membranes. nih.govrsc.org By simulating the dynamic behavior of this compound in the presence of lipid bilayers that mimic bacterial or fungal cell membranes, researchers can visualize the process of membrane integration and disruption. nih.govrsc.org These simulations can help to understand the role of the myristyl tail and the picolinium headgroup in the compound's antimicrobial activity.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating the structural features of this compound and its derivatives with their biological activities. nih.govjapsonline.comnih.govjapsonline.com By generating a dataset of this compound analogues and their corresponding experimental activities, machine learning algorithms can be trained to predict the efficacy of new, unsynthesized compounds. japsonline.com This predictive capability can significantly accelerate the discovery of more potent and selective this compound-based agents.

Table 1: Potential Computational Approaches for this compound Research

| Computational Method | Application to this compound Research | Potential Insights |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound with model cell membranes (e.g., bacterial, fungal). | Understanding the mechanism of membrane disruption, the role of the alkyl chain and cationic headgroup, and the influence of the membrane composition. nih.govrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models based on the chemical structures and biological activities of a series of this compound analogues. | Identifying key molecular descriptors that govern antimicrobial or other activities, and guiding the design of new compounds with improved properties. nih.govjapsonline.comnih.govjapsonline.com |

| Quantum Mechanics (QM) Calculations | Calculating electronic properties such as charge distribution, electrostatic potential, and reactivity indices of the this compound molecule. | Elucidating the nature of intermolecular interactions and informing the parameterization of force fields for MD simulations. |

| Docking Studies | Predicting the binding mode and affinity of this compound to specific biological targets, such as enzymes or proteins. | Identifying potential molecular targets beyond membrane disruption and exploring new therapeutic applications. |

High-Throughput Screening for this compound Analogues

The synthesis and screening of large libraries of this compound analogues is a promising strategy for the discovery of new compounds with superior performance characteristics. High-throughput screening (HTS) methodologies enable the rapid evaluation of thousands of compounds, dramatically accelerating the pace of research and development. nih.govfrontiersin.org

Future HTS campaigns will likely focus on screening for enhanced antimicrobial activity against a broad spectrum of pathogens, including antibiotic-resistant strains. mdpi.comnih.gov Assays can be designed to measure not only the minimum inhibitory concentration (MIC) but also other important parameters such as the rate of killing and the potential for resistance development. nih.gov Furthermore, HTS can be employed to identify this compound analogues with improved properties for specific applications, such as enhanced stability in complex formulations or reduced toxicity. nih.gov

The development of novel HTS assays will be crucial for exploring the full potential of this compound. For instance, cell-based assays using fluorescent reporters could provide real-time information on the mechanism of action of different analogues. mdpi.com Additionally, screening in more complex, biologically relevant environments, such as biofilms, will be essential for identifying compounds with clinical or industrial relevance.

Exploration of this compound in Interdisciplinary Research

The unique chemical structure of this compound, combining a long hydrophobic alkyl chain with a cationic picolinium headgroup, makes it an interesting candidate for a variety of applications beyond its traditional use as a surfactant and biocide. mdpi.com Future research will likely see the exploration of this compound in diverse and interdisciplinary fields.

In materials science, this compound and its analogues could be investigated as building blocks for the self-assembly of novel nanostructures. The amphiphilic nature of these molecules could be harnessed to create micelles, vesicles, or liquid crystals with unique optical or electronic properties. Picolinium salts have also been explored for their potential in creating organic-inorganic hybrid materials with interesting structural and fluorescent properties. up.ac.za

In the field of drug delivery, this compound-based formulations could be designed to enhance the solubility and bioavailability of poorly water-soluble drugs. The cationic nature of the picolinium headgroup could also be exploited for targeted delivery to specific cells or tissues. Furthermore, the use of picolinium-based compounds as "caged groups" that can be activated by light suggests potential applications in photopharmacology, where the activity of a drug could be controlled with high spatiotemporal resolution. researchgate.net

Sustainable Synthesis and Green Chemistry Principles for this compound

As the chemical industry moves towards more environmentally benign processes, the development of sustainable synthetic routes for this compound is a critical area of future research. ijsetpub.comnumberanalytics.comuc.ptmdpi.com Green chemistry principles, such as the use of renewable feedstocks, the reduction of waste, and the use of milder reaction conditions, will be at the forefront of these efforts.

One promising avenue is the use of renewable resources for the synthesis of the myristyl portion of the molecule. ulisboa.pt Fatty acids derived from plant oils or algae could serve as a sustainable alternative to petroleum-based starting materials. chemanager-online.com

The development of catalytic methods for the quaternization of picoline would also represent a significant advancement. researchgate.netfzgxjckxxb.com The use of catalysts could reduce the need for stoichiometric reagents and allow for milder reaction conditions, leading to a more efficient and environmentally friendly process. Biocatalysis, using enzymes to perform specific chemical transformations, also offers a promising approach for the sustainable synthesis of quaternary ammonium (B1175870) compounds and their precursors. nih.govrsc.orgucsb.edufindaphd.comnih.gov

Table 2: Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Sourcing the myristyl group from plant-based fatty acids. ulisboa.ptchemanager-online.com | Reduced reliance on fossil fuels, lower carbon footprint. |

| Atom Economy | Developing catalytic quaternization reactions to minimize byproducts. researchgate.net | Higher efficiency, less waste generation. |

| Use of Safer Solvents | Exploring the use of water or bio-based solvents in the synthesis. | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. ijsetpub.comresearchgate.netnih.gov | Lower production costs and environmental footprint. |

| Biocatalysis | Utilizing enzymes for the synthesis of precursors or for the quaternization step. nih.govfindaphd.comnih.gov | High selectivity, mild reaction conditions, and use of renewable catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.